Trt-D-Cys(trt)-OH.DEA

Description

Significance of Orthogonal Protection in Complex Molecule Synthesis

Orthogonal protection is a cornerstone of modern synthetic chemistry, referring to the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions. tcisct.comissuu.com This strategy allows for the selective deprotection of one functional group while others remain protected, enabling the precise and controlled construction of complex architectures. tcisct.com In peptide synthesis, where amino acids possess a variety of reactive side chains, orthogonal protection is indispensable for building specific peptide sequences and for introducing modifications such as disulfide bridges in a controlled manner. issuu.com The most prevalent orthogonal combination in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu pair, where the Fmoc group is base-labile and the tBu group is acid-labile. evitachem.com

Evolution of Cysteine Protecting Groups in Peptide Chemistry

The amino acid cysteine, with its nucleophilic thiol (-SH) side chain, presents a unique set of challenges and opportunities in peptide synthesis. creative-peptides.com The thiol group is highly reactive and prone to side reactions like oxidation and alkylation. creative-peptides.com Consequently, a vast array of protecting groups for the cysteine thiol has been developed over the past several decades. glpbio.com The evolution of these protecting groups has been driven by the need for stability during peptide chain elongation and for selective removal under mild conditions to allow for the formation of disulfide bonds, which are crucial for the structure and function of many peptides and proteins. bachem.com

The trityl (Trt) group is a widely used, acid-labile protecting group for the thiol function of cysteine. issuu.com Its removal is typically achieved with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (B1312306) (TIS) to prevent the re-attachment of the trityl cation. issuu.com The Trt group's lability under acidic conditions makes it orthogonal to other protecting groups like acetamidomethyl (Acm) or tert-butyl (tBu), which are stable under these conditions. This orthogonality is exploited in the regioselective synthesis of peptides with multiple disulfide bonds. issuu.com

Contextualization of Trt-D-Cys(trt)-OH.DEA within Modern Synthetic Methodologies

This compound is a derivative of the D-isomer of cysteine where both the alpha-amino group and the side-chain thiol group are protected by a trityl (Trt) group. The carboxylic acid is present as a diethylamine (B46881) (DEA) salt. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). evitachem.com The protection of both the N-terminus and the thiol with the same acid-labile group is a deliberate strategy. In the context of Fmoc-based SPPS, this derivative would not be directly used for chain elongation due to the N-terminal Trt group. However, its structure suggests a role in specific synthetic scenarios, potentially as a starting material for the synthesis of other derivatives or in solution-phase peptide synthesis. The diethylamine salt form can enhance solubility and stability of the compound. evitachem.commdpi.com

The use of the D-isomer of cysteine is significant for the synthesis of non-natural peptides with altered biological activities and resistance to enzymatic degradation. The dual protection with the bulky trityl groups also influences the compound's solubility and reactivity.

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 96909-04-5 | chemsrc.com |

| Molecular Formula | C41H35NO2S · C4H11N | glpbio.com |

| Molecular Weight | 678.94 g/mol | glpbio.com |

| Appearance | White to off-white solid | evitachem.com |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane (B109758) (DCM); limited solubility in water. | evitachem.comglpbio.com |

| Storage | Store at -20°C | glpbio.com |

Synthesis of this compound

A plausible synthetic route would be: To a solution of D-cysteine hydrochloride in water, diethylamine and diethyl ether are added at a low temperature (e.g., 0°C). Trityl chloride is then added, and the reaction is stirred for several hours. The product is then extracted and purified. thieme-connect.de The diethylamine acts as a base to neutralize the hydrochloride and to facilitate the reaction, ultimately forming the diethylammonium (B1227033) salt of the N,S-ditritylated D-cysteine. thieme-connect.de

Application in Modern Synthetic Methodologies

This compound, and more commonly its constituent parts as protected amino acids like Fmoc-D-Cys(Trt)-OH, are valuable tools in modern peptide synthesis. The trityl group's acid lability allows for its selective removal in the presence of other protecting groups, a key feature of orthogonal synthesis strategies. issuu.com

For instance, in the synthesis of a peptide with multiple disulfide bonds, different cysteine residues can be protected with orthogonal groups such as Trt, Acm, and tBu. The Trt groups can be selectively removed using a dilute solution of TFA, allowing for the formation of the first disulfide bond. issuu.com Subsequent, different deprotection conditions can be applied to remove the other protecting groups and form the remaining disulfide bridges in a controlled manner.

The use of D-cysteine derivatives like this is crucial for creating peptides that are more resistant to proteolysis, which is a significant advantage for therapeutic peptide development.

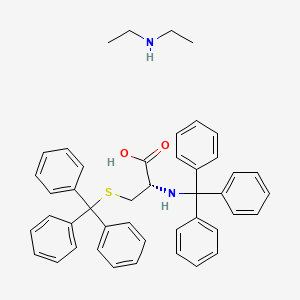

Structure

3D Structure of Parent

Properties

Molecular Formula |

C45H46N2O2S |

|---|---|

Molecular Weight |

678.9 g/mol |

IUPAC Name |

N-ethylethanamine;(2S)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3/t38-;/m1./s1 |

InChI Key |

KDZHSXHLDXEGGC-XVYLPRMCSA-N |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trt D Cys Trt Oh.dea

Stereoselective Synthesis of D-Cysteine Precursors

The synthesis of the target compound begins with the availability of the D-enantiomer of cysteine. The production of enantiomerically pure amino acids is a cornerstone of modern organic chemistry. While L-cysteine is abundant in nature and can be produced efficiently via fermentation or extraction from protein-rich materials like human hair and poultry feathers, the synthesis of D-cysteine precursors requires specific stereoselective methods. doi.org

Industrial production of D-cysteine can be achieved through the enzymatic resolution of a racemic mixture of D,L-2-aminothiazoline-4-carboxylic acid, which is a synthetic intermediate of cysteine. doi.org This biocatalytic approach offers an environmentally friendly and efficient route to the desired D-enantiomer.

In academic and research settings, several stereoselective strategies can be employed. One common approach involves the use of chiral auxiliaries or catalysts. For instance, chiral thiazolidines, derived from L-cysteine and an aldehyde like pivalaldehyde, can serve as chiral templates. The enolate of such a thiazolidine (B150603) can be alkylated, and subsequent hydrolysis of the heterocyclic ring yields the modified cysteine. doi.org While this example shows the synthesis of a C-alpha methylated L-cysteine, the principle can be adapted for D-amino acid synthesis by starting with the appropriate chiral precursors or reagents. Another method involves the SN2 reaction of a suitable precursor with a nucleophilic nitrogen source, where the stereochemistry is controlled by the chiral starting material. doi.org These methods underscore the importance of precise stereochemical control to ensure the final product possesses the required D-configuration.

Strategies for Trityl Group Introduction on Amine Functionality

The introduction of the trityl (Trt) group onto the primary amine of D-cysteine is a critical step. The trityl group serves as a bulky, acid-labile protecting group for the α-amino function. wiley-vch.de A significant challenge in this process is the poor solubility of free amino acids in the organic solvents typically used for tritylation reactions. google.com

To circumvent this, one common strategy is to first esterify the amino acid, for example, to its methyl or ethyl ester. The resulting amino acid ester hydrochloride is more soluble in organic solvents like chloroform (B151607) or dimethylformamide (DMF). uoa.grcsic.es The tritylation can then be carried out by reacting the ester with trityl chloride (Trt-Cl) in the presence of a base.

Optimization of Tritylation Conditions in Academic Synthesis

The efficiency of the N-tritylation reaction is highly dependent on the reaction conditions, including the choice of base and solvent. Triethylamine (TEA) or diethylamine (B46881) (DEA) are commonly used as the base to neutralize the hydrochloride salt and the HCl generated during the reaction. uoa.gr The reaction is often performed in solvents like chloroform, DMF, or dichloromethane (B109758) (DCM). csic.esnih.gov

For instance, one protocol involves suspending the amino acid methyl ester hydrochloride in chloroform, adding triethylamine, followed by trityl chloride, and allowing the mixture to react at room temperature. uoa.gr Another approach uses a mixture of trityl chloride, diethylamine, isopropanol, and water for the direct tritylation of the free amino acid. csic.es The optimization of these conditions, such as reaction time, temperature, and stoichiometry of reagents, is crucial for achieving high yields and minimizing side reactions. The bulky nature of the trityl group can sterically hinder the reaction, making these optimizations necessary. wiley-vch.de

| Parameter | Condition 1 | Condition 2 | Reference |

| Substrate | Glycine (B1666218) methyl ester HCl | Free Amino Acid | uoa.gr, csic.es |

| Solvent | Chloroform | Isopropanol/Water | uoa.gr, csic.es |

| Base | Triethylamine | Diethylamine | uoa.gr, csic.es |

| Reaction Time | 6 hours | Not specified | uoa.gr |

| Temperature | Room Temperature | Not specified | uoa.gr |

Methodologies for Thiol Protection with Trityl Groups in Cysteine Derivatives

The thiol group of cysteine is highly reactive and requires protection during many synthetic procedures to prevent unwanted side reactions like oxidation to disulfides. rsc.org The trityl group is a widely used protecting group for the cysteine thiol, particularly in solid-phase peptide synthesis (SPPS), as it is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions. bachem.comsigmaaldrich.com

The S-tritylation can be achieved by reacting cysteine with trityl chloride. In peptide synthesis, Fmoc-Cys(Trt)-OH is a common building block where the thiol is pre-protected. sigmaaldrich.com The synthesis of S-trityl-L-cysteine has been described by reacting L-cysteine with trityl alcohol in the presence of an acid catalyst. thieme-connect.de

Regioselective Tritylation of Thiol vs. Amine in Cysteine Frameworks

The simultaneous and regioselective protection of both the amine and thiol groups of cysteine with trityl groups is a key transformation in the synthesis of Trt-D-Cys(trt)-OH.DEA. A notable method for achieving this N,S-ditritylation in a single step involves treating cysteine hydrochloride with an excess of trityl chloride in a biphasic system of ether and water, using diethylamine as the base. google.comgoogle.com

In this reaction, diethylamine serves a dual purpose: it acts as the base to deprotonate both the amino and thiol groups, making them nucleophilic, and it facilitates the formation of the diethylamine salt of the final product. The reaction proceeds by the nucleophilic attack of both the nitrogen and sulfur atoms on the trityl chloride. Despite the potential for competitive reactions, this method provides the desired N,S-ditrityl cysteine. google.com A small amount of the S-trityl cysteine may form as a byproduct. google.com This one-pot approach is advantageous due to its simplicity and use of a single reagent for protecting both functional groups. google.com

Formation of the Diethylamine Salt: Synthetic and Handling Considerations for Research

Following the N,S-ditritylation, the product is often isolated as its diethylamine (DEA) salt. This is not merely a consequence of using diethylamine as a base but a deliberate strategy to improve the handling and purification of the compound.

Salt Formation for Enhanced Stability and Purification in Academic Contexts

The formation of the diethylamine salt of N,S-ditrityl-cysteine significantly aids in its purification. The salt is readily precipitated from the reaction mixture, often by the addition of a non-polar solvent like ether, while byproducts and unreacted starting materials remain in solution. thieme-connect.degoogle.com The salt is described as being insoluble in ether or alcohol, which facilitates its isolation by simple filtration. google.com

Comparative Analysis of Synthetic Routes for this compound

The synthesis of N,S-ditrityl-D-cysteine diethylamine salt, formally known as this compound, is predominantly achieved through a highly efficient one-pot reaction. This method is favored due to its operational simplicity and the use of a single reagent, trityl chloride, for the protection of both the thiol and amino functional groups of D-cysteine. google.com The synthesis of the corresponding L-enantiomer has been well-documented in patent literature, and the methodology is directly applicable to the D-enantiomer by substituting the starting material with D-cysteine hydrochloride. google.comgoogle.comthieme-connect.de

The principal synthetic route involves the treatment of D-cysteine hydrochloride in a biphasic solvent system, such as water-ether or water-chloroform, with trityl chloride in the presence of diethylamine (DEA). google.comthieme-connect.de In this reaction, diethylamine serves a dual purpose: it acts as a base to neutralize the hydrochloride salt and the hydrochloric acid generated during the tritylation reaction, and it subsequently forms a salt with the N,S-ditrityl-D-cysteine product. thieme-connect.de The resulting this compound salt has limited solubility in the organic solvent mixture, leading to its crystallization and precipitation from the reaction medium. google.com This insolubility simplifies the isolation and purification process, driving the reaction towards the desired product. google.com

A comparative analysis highlights the superiority of this one-pot approach over a hypothetical stepwise route. A stepwise synthesis would involve:

Selective S-tritylation of D-cysteine.

Purification of the S-trityl-D-cysteine intermediate.

Subsequent N-tritylation of the purified intermediate.

Final purification and salt formation with diethylamine.

Yield Optimization and Purity Profiling in Laboratory-Scale Synthesis

The optimization of yield and the confirmation of purity are critical aspects of the laboratory-scale synthesis of this compound. The established methods for the L-enantiomer provide a strong baseline for achieving high yield and purity for the D-form.

Yield Optimization

Based on documented procedures for the L-enantiomer, yields of approximately 70% can be expected. google.comthieme-connect.de Several factors are crucial for optimizing this yield:

Stoichiometry of Reagents: The use of a molar excess of both trityl chloride and diethylamine is essential to drive the reaction to completion. The excess base ensures that the amino group remains deprotonated and nucleophilic for the reaction with trityl chloride and neutralizes all generated acid.

Reaction Temperature: The reaction is typically conducted at reduced temperatures, between -5°C and 0°C. thieme-connect.de This temperature control is critical for minimizing the formation of potential side products and ensuring the stability of the reactants and product.

Reaction Time: A sufficient reaction time, often around three hours, allows for the complete ditritylation of both the thiol and amino groups. thieme-connect.de

Product Isolation: The yield is significantly impacted by the crystallization and isolation process. The addition of a co-solvent like diethyl ether can be used to complete the precipitation of the product salt. google.com Furthermore, a second crop of crystals can often be recovered from the mother liquor, thereby increasing the total yield. google.com

| Parameter | Reported Condition | Rationale | Reference |

|---|---|---|---|

| Starting Material | D-Cysteine Hydrochloride | Provides the D-configuration chiral center. | thieme-connect.de |

| Protecting Reagent | Trityl Chloride (~2.7 eq.) | Protects both thiol (S) and amino (N) groups. Excess ensures complete reaction. | thieme-connect.de |

| Base / Salt Former | Diethylamine (~4.8 eq.) | Acts as a base and forms the final insoluble salt. | thieme-connect.de |

| Temperature | -5°C to 0°C | Controls reaction rate and minimizes side-product formation. | thieme-connect.de |

| Reaction Time | 3 hours | Allows for completion of the di-substitution reaction. | thieme-connect.de |

| Isolation Method | Crystallization/Precipitation | Simplifies purification due to the low solubility of the product salt. | google.com |

| Reported Yield | ~70% | Represents a typical outcome for the analogous L-enantiomer synthesis. | google.comthieme-connect.de |

Purity Profiling

A comprehensive purity analysis is necessary to confirm the identity, structural integrity, and isomeric purity of the synthesized this compound. This involves a combination of classical and modern analytical techniques.

Classical Tests: Simple chemical tests can provide initial confirmation of successful protection. A negative ninhydrin (B49086) test indicates the absence of a free primary amine, while a negative sodium nitroprusside test confirms the absence of a free thiol group. google.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing purity. A reverse-phase HPLC analysis can separate the main product from any starting material, mono-tritylated byproducts, or other impurities. Purity is quantified by the relative area of the product peak.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, verifying the presence of the two trityl groups, the cysteine backbone protons, and the diethylamine counter-ion.

Mass Spectrometry (MS): This technique confirms the molecular weight of the N,S-ditrityl-D-cysteine cation and the presence of the diethylamine adduct.

Chiral Analysis: The specific optical rotation ([α]D) is a crucial parameter for confirming the enantiomeric purity and ensuring that no racemization has occurred during the synthesis. While the reported value for the L-enantiomer, Trt-L-Cys(trt)-OH.DEA, is +71° (c=2, chloroform), the D-enantiomer is expected to have a corresponding negative value of the same magnitude. thieme-connect.de

| Analytical Method | Parameter Measured | Expected Result for High Purity | Reference |

|---|---|---|---|

| HPLC | Chemical Purity | Single major peak (>98% area). | mdpi.com |

| Mass Spectrometry | Molecular Weight | Correct mass for the ion pair [C₄₁H₃₅NO₂S + C₄H₁₁N]. | mdpi.com |

| NMR Spectroscopy | Chemical Structure | Signals consistent with N,S-ditrityl-D-cysteine and diethylamine. | mdpi.com |

| Optical Rotation | Enantiomeric Purity | Specific rotation value close to -71° (c=2, chloroform). | thieme-connect.de |

| Ninhydrin Test | Free Amino Groups | Negative result (colorless). | google.com |

| Sodium Nitroprusside Test | Free Thiol Groups | Negative result. | google.com |

Role of Trt D Cys Trt Oh.dea As a Chiral Building Block in Advanced Organic Synthesis

Application in Stereospecific Amino Acid Derivatization and Peptide Mimetics

The D-cysteine scaffold, provided by Trt-D-Cys(trt)-OH.DEA, is fundamental in the stereospecific synthesis of non-canonical amino acids and peptide mimetics. These novel structures are crucial in medicinal chemistry for developing peptides with enhanced stability, constrained conformations, and improved biological activity.

One major application is in the synthesis of α-alkyl substituted cysteines. These quaternary amino acids, when incorporated into peptides, restrict conformational freedom and increase resistance to enzymatic degradation. doi.org A common strategy involves the diastereoselective alkylation of chiral enolate equivalents derived from cyclic cysteine intermediates. doi.org For instance, the synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine has been achieved using a camphorsultam as a chiral auxiliary, where the thiol group is subsequently protected with a trityl group. researchgate.netacs.org

Furthermore, the D-cysteine framework is employed in the generation of peptide mimetics, which mimic the structure and function of natural peptides but with modified backbones to improve their pharmacological properties. google.comnih.gov For example, cysteine derivatives are used in the synthesis of peptido-mimetic 1,3-azoles through multicomponent reactions involving cysteine isocyanide intermediates. acs.org The trityl protection on the sulfur is compatible with these transformations and provides a stable precursor that can be deprotected later for further modifications, such as disulfide bridging. acs.org The development of synthetic cyclic peptide mimetics often incorporates D-amino acids to create structures with unique folding patterns and biological activities, for which this compound serves as a readily available starting material. google.com

| Target Molecule/Class | Synthetic Strategy | Role of D-Cysteine Derivative | Key Findings |

|---|---|---|---|

| α-Alkyl Cysteines (e.g., α-methylcysteine) | Stereoselective alkylation using a chiral auxiliary (camphorsultam). researchgate.netacs.org | Serves as the chiral precursor, with the thiol protected by a trityl group post-alkylation. | Provides access to fully protected quaternary amino acids suitable for solid-phase peptide synthesis. researchgate.net |

| Peptido-mimetic 1,3-Azoles | Multicomponent reaction with a cysteine-derived isocyanide. acs.org | The S-trityl protected cysteine is converted to a stable, enantiomerically pure isocyanide building block. | Enables the synthesis of complex heterocyclic peptide mimics. acs.org |

| β-Methylcysteine Derivatives | Nucleophilic ring-opening of N-protected aziridines with a sulfur nucleophile. nih.gov | S-trityl protected β-MeCys can be synthesized and subsequently detritylated to yield the free thiol. | Demonstrates the utility of the S-trityl group in the synthesis of non-natural amino acids. nih.gov |

Utilization in Asymmetric Synthesis Beyond Canonical Peptides

The chiral scaffold of D-cysteine is a cornerstone in asymmetric synthesis for creating stereocenters in molecules other than peptides. Its derivatives are widely used as powerful chiral auxiliaries to control the stereochemical outcome of various carbon-carbon bond-forming reactions.

A prominent example is the use of cysteine-derived oxazolidinones and thiazolidinethiones in asymmetric aldol (B89426) condensations. lookchem.comnih.gov These auxiliaries, readily prepared from cysteine, direct the approach of electrophiles to a prochiral enolate, resulting in high diastereoselectivity. lookchem.com A novel cysteine-derived oxazolidinone has been shown to be effective in a range of asymmetric transformations, including aldol reactions, Michael additions, and alkylations. nih.govacs.org A key feature of this system is the ability to perform an intramolecular N-to-S acyl transfer after the asymmetric reaction. This process converts the stable amide product into a more reactive thioester, which can then be easily transformed into various chiral carboxylic acid derivatives, ketones, or aldehydes under mild conditions, thus greatly enhancing the synthetic utility of the auxiliary. nih.govacs.org

The principle of "self-regeneration of stereocenters" has also been applied using cyclic cysteine intermediates. This strategy allows for the diastereoselective introduction of a substituent at the α-carbon without racemization. doi.org The inherent chirality of the D-cysteine core dictates the stereochemistry of the newly formed center. These methods highlight how a single chiral building block like this compound can be the starting point for generating a wide array of enantiomerically pure compounds.

Integration into Chiral Auxiliaries and Ligand Development in Research

The D-cysteine framework is frequently integrated into more complex molecular structures to serve as chiral ligands for asymmetric catalysis. The precise spatial arrangement of its functional groups allows for the effective chelation of metal centers, creating a chiral environment that can induce high enantioselectivity in catalytic reactions.

Research has demonstrated the development of chiral ligands from cysteine derivatives for Ni(II)-Schiff base complexes. nih.govbeilstein-journals.org These complexes are used as templates for the asymmetric synthesis of other amino acids. The Ni(II) complex enhances the acidity of the glycine (B1666218) α-protons, and deprotonation followed by reaction with an electrophile occurs with high stereoselectivity, controlled by the chiral ligand derived from an amino acid like proline and incorporating a cysteine derivative. nih.govacs.org The use of a bulky S-protecting group on the cysteine part of the ligand can influence the conformational rigidity and stereochemical outcome of these reactions. acs.org

Furthermore, cysteine and its derivatives are employed in the synthesis of chiral ligands for a variety of metal-catalyzed processes. researchgate.net For example, chiral imidazolidine (B613845) disulfides derived from cystine (the dimer of cysteine) have been used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Cysteine can also be used to create chiral gold nanoparticles, where the strong coordination of the thiol group to the gold surface induces an asymmetric arrangement, resulting in materials with significant chiroptical properties. mdpi.com These applications underscore the versatility of the D-cysteine scaffold, provided in a stable and protected form by this compound, as a foundational element in the design and synthesis of novel chiral catalysts and materials.

| Application Area | Cysteine-Derived Structure | Reaction Type | Key Research Finding |

|---|---|---|---|

| Chiral Auxiliary | Thiazolidinethiones and Oxazolidinethiones lookchem.com | Boron- and tin-mediated aldol condensations | Achieved high chemical and optical yields of erythro aldol products; auxiliary is easily removed and recyclable. lookchem.com |

| Chiral Auxiliary with Acyl Transfer | Cysteine-derived oxazolidinone nih.govacs.org | Aldol, Michael addition, alkylation, bromination, azidation | Combines asymmetric induction with the ability to form a versatile thioester intermediate via N-to-S acyl transfer. nih.govacs.org |

| Chiral Ligand Development | Ligands for Ni(II)-Schiff base complexes nih.govacs.org | Asymmetric synthesis of amino acids via alkylation | The chiral ligand creates a rigid coordination environment that dictates high stereoselectivity in the formation of new amino acids. nih.gov |

| Chiral Ligand for Catalysis | Imidazolidine disulfides researchgate.net | Asymmetric addition of diethylzinc to aldehydes | Demonstrates the use of cysteine-derived ligands in enantioselective organometallic catalysis. researchgate.net |

Trityl Protecting Group Chemistry in the Context of Trt D Cys Trt Oh.dea

Mechanisms of Trityl Protection of Amino and Thiol Groups in Cysteine Derivatives

The introduction of the trityl (Trt) group onto the amino and thiol functionalities of cysteine is a cornerstone of its application in synthesis. This process typically involves the reaction of the cysteine derivative with a tritylating agent, most commonly trityl chloride (Trt-Cl), in the presence of a base. total-synthesis.com The mechanism proceeds via a nucleophilic substitution, where the nitrogen of the amino group and the sulfur of the thiol group act as nucleophiles.

The reaction is generally considered to be of the SN1 type, proceeding through a stable trityl cation intermediate. total-synthesis.com The formation of this carbocation is facilitated by the three phenyl rings, which delocalize the positive charge, making it a relatively stable species. total-synthesis.comnih.gov A base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), is employed to neutralize the hydrochloric acid (HCl) byproduct. total-synthesis.com DMAP can also act as a catalyst by forming a more reactive tritylpyridinium intermediate. total-synthesis.com

Given that both the amino and thiol groups are nucleophilic, their relative reactivity towards tritylation is a key consideration. In ambident nucleophiles like cysteine, the more nucleophilic atom is typically protected first. acgpubs.org Due to the steric bulk of the trityl group, the protection of primary amines and thiols is favored over more hindered secondary counterparts. total-synthesis.comtubitak.gov.tr In the synthesis of Trt-D-Cys(trt)-OH, conditions are optimized to ensure the protection of both the α-amino group and the side-chain thiol.

Kinetic and Thermodynamic Aspects of Trityl Group Stability in Varied Synthetic Environments

The stability of the trityl group is a critical factor that dictates its utility in a multi-step synthesis. The C-N and C-S bonds to the trityl group are susceptible to cleavage under acidic conditions. total-synthesis.comontosight.ai The stability of the trityl group is influenced by both kinetic and thermodynamic factors. nrel.govrsc.org

Thermodynamically, the stability of the trityl group is related to the stability of the trityl cation that is formed upon cleavage. nih.gov The ease of cleavage can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the trityl group. For instance, the 4-methyltrityl (Mtt) group is more acid-labile and allows for faster cleavage compared to the standard trityl group. nih.gov Conversely, electron-withdrawing groups can increase the stability of the protecting group. rsc.org

Kinetically, the rate of deprotection is influenced by the reaction conditions, including the strength of the acid, the solvent, and the temperature. researchgate.net The steric environment around the trityl group also plays a role, with bulkier substituents hindering the approach of reagents and potentially slowing down the cleavage reaction. nrel.gov The stability of the trityl radical is also a subject of study, with bulky substituents contributing to its persistence. nrel.gov

Orthogonality of Trityl Groups with Other Protecting Strategies in Peptide Synthesis

A key advantage of the trityl protecting group is its orthogonality with other commonly used protecting groups in peptide synthesis. peptide.compeptide.com Orthogonality refers to the ability to selectively remove one type of protecting group without affecting others, which is essential for the synthesis of complex peptides with modified side chains. peptide.compeptide.comiris-biotech.de

In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, the Fmoc group protects the α-amino group and is removed under basic conditions (e.g., with piperidine). peptide.comnih.gov The trityl group, used for side-chain protection of amino acids like cysteine, is stable to these basic conditions but is readily cleaved by acid. peptide.compeptide.com This allows for the selective deprotection of the N-terminus for chain elongation while the side-chain protection remains intact.

The trityl group's acid lability also provides orthogonality with benzyl-based (Bzl) protecting groups, which are typically removed with strong acids like hydrogen fluoride (B91410) (HF). peptide.com The trityl group can often be removed under milder acidic conditions, such as with trifluoroacetic acid (TFA), allowing for selective side-chain deprotection. ontosight.aipeptide.com This orthogonality is crucial for strategies involving on-resin cyclization or side-chain labeling. peptide.com

| Protecting Group | Removal Condition | Orthogonal to Trityl? |

| Fmoc | Base (e.g., Piperidine) | Yes |

| Boc | Moderate Acid (e.g., TFA) | No (Similar Lability) |

| Benzyl (Bzl) | Strong Acid (e.g., HF) | Yes |

| tert-Butyl (tBu) | Acid (e.g., TFA) | No (Similar Lability) |

Regioselective Deprotection Strategies for Trt-D-Cys(trt)-OH.DEA Derivatives

The presence of two trityl groups in Trt-D-Cys(trt)-OH, one on the amine and one on the thiol, presents a challenge and an opportunity for regioselective deprotection.

Acid-Labile Deprotection Methodologies and Their Specificities

The primary method for removing trityl groups is acidolysis. total-synthesis.comontosight.ai Trifluoroacetic acid (TFA) is a common reagent for this purpose, often used in a "cocktail" with scavengers. nih.govpeptide.comsigmaaldrich.com The mechanism involves protonation of the heteroatom (N or S) or the ether oxygen in the case of protected hydroxyls, followed by cleavage of the C-N or C-S bond to form the highly stable trityl cation. total-synthesis.com

Scavengers, such as triisopropylsilane (B1312306) (TIS) or water, are crucial to prevent the reactive trityl cation from reattaching to the deprotected functional group or causing other side reactions. nih.govsigmaaldrich.com TIS irreversibly traps the trityl cation by reducing it to triphenylmethane. sigmaaldrich.com

The lability of the trityl group to acid can be fine-tuned. For instance, very dilute acid solutions can sometimes be used for selective deprotection. nih.gov The choice of acid and reaction conditions allows for a degree of control over the deprotection process.

Selective Removal of Amine-Trityl vs. Thiol-Trityl Groups in D-Cysteine Scaffolds

Achieving selective deprotection of the N-trityl versus the S-trityl group is a significant challenge due to the similar nature of the bonds. However, subtle differences in their stability can be exploited. It has been reported that the N-trityl group can be selectively removed in the presence of an S-trityl group. cdnsciencepub.com This is often achieved under carefully controlled, mild acidic conditions, such as aqueous acetic acid. cdnsciencepub.com

Conversely, methods have been developed to selectively cleave the S-trityl group while leaving the N-trityl group intact. One such method involves the use of mercury(II) salts coupled with reduction by sodium borohydride. nih.govresearchgate.net The high affinity of the soft mercury(II) ion for the soft sulfur atom facilitates the selective cleavage of the S-trityl bond. nih.govresearchgate.net Another approach for selective S-trityl cleavage is the use of iodine, which can also promote simultaneous disulfide bond formation. peptide.comcdnsciencepub.com

| Reagent/Condition | Selectivity |

| Mild Acid (e.g., aq. Acetic Acid) | N-Trityl cleavage favored |

| Hg(OAc)2, NaBH4 | S-Trityl cleavage favored |

| Iodine | S-Trityl cleavage and disulfide formation |

Emerging Deprotection Techniques for Trityl-Protected Cysteine Residues

Research continues to explore novel methods for trityl group removal, aiming for milder conditions and greater selectivity. Some emerging techniques include:

Reductive Detritylation: Methods using lithium powder and a catalytic amount of naphthalene (B1677914) have been shown to reductively cleave N-trityl groups. researchgate.net

Metal-Catalyzed Deprotection: The use of indium metal in methanol (B129727) has been reported for the cleavage of N-trityl groups from tetrazoles, suggesting potential applicability to other nitrogen-containing compounds. thieme.de Similarly, CuCl under ultrasonic conditions has been used for S-trityl deprotection. researchgate.net

Thermal Deprotection: For certain trityl-protected amino modifiers, thermal treatment in neutral aqueous conditions has been shown to effectively remove the protecting group, offering an acid-free alternative. glenresearch.com

Chemoselective Deprotection with Diselenides: 2,2´-dipyridyl diselenide has been investigated as a tool for the removal of certain cysteine-protecting groups and the regioselective formation of disulfide bonds. nih.gov

These developing methodologies offer the promise of expanding the synthetic toolbox for complex peptide and organic synthesis, providing milder and more selective alternatives to traditional acid-catalyzed deprotection.

Table of Compound Names

| Abbreviation/Name | Full Name |

| This compound | N,S-ditrityl-D-cysteine diethylamine (B46881) salt |

| Trt | Trityl (Triphenylmethyl) |

| D-Cys | D-Cysteine |

| DEA | Diethylamine |

| Trt-Cl | Trityl chloride |

| DMAP | 4-Dimethylaminopyridine |

| HCl | Hydrochloric acid |

| Mtt | 4-Methyltrityl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| Bzl | Benzyl |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| TIS | Triisopropylsilane |

| Hg(OAc)2 | Mercury(II) acetate |

| NaBH4 | Sodium borohydride |

| CuCl | Copper(I) chloride |

Reactivity and Transformations of Trt D Cys Trt Oh.dea in Complex Synthetic Sequences

Carboxylic Acid Activation Strategies for Amide Bond Formation with Trt-D-Cys(trt)-OH.DEA

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the amino group of the growing peptide chain. creative-peptides.comresearchgate.net This process is facilitated by coupling reagents. creative-peptides.com The choice of activation strategy for Trt-D-Cys(trt)-OH is critical, as cysteine derivatives are notoriously prone to racemization under common coupling conditions. bachem.compeptide.com

A variety of coupling reagents have been evaluated for the incorporation of protected cysteine residues. These can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, often used in conjunction with additives and bases. acs.orgnih.govbachem.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective for peptide bond formation. creative-peptides.comrsc.org Their use, particularly in combination with additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt, OxymaPure), allows for coupling under base-free conditions, which is a highly effective method for minimizing racemization when incorporating Fmoc-Cys(Trt)-OH. bachem.combachem.comsigmaaldrich.com

Phosphonium and Aminium/Uronium Salts : Reagents such as (benzotriazolyloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), HBTU, HATU, and PyAOP are widely used due to their high coupling efficiency. creative-peptides.comacs.orgnih.gov However, these reagents require the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), which significantly increases the risk of racemization for cysteine derivatives. acs.orgnih.govbachem.com Studies have shown that standard protocols involving these reagents can lead to unacceptable levels of racemization, sometimes exceeding 30%. acs.orgnih.gov

Reaction Conditions : Several factors can be modified to suppress side reactions. Avoiding a "preactivation" step, where the carboxylic acid is mixed with the coupling reagent and base before adding the amine component, has been shown to reduce racemization by a factor of six or more. acs.orgnih.gov The choice of base is also critical; weaker bases like 2,4,6-trimethylpyridine (collidine) are substantially better than DIEA or NMM. bachem.comacs.orgnih.gov Furthermore, performing the coupling in less polar solvents, such as a mixture of dichloromethane (B109758) (CH₂) and N,N-dimethylformamide (DMF), can further impede racemization. bachem.comacs.orgnih.gov

Below is a data table summarizing the extent of racemization observed with different coupling conditions for a model peptide containing S-trityl protected cysteine.

| Coupling Reagent | Base | Preactivation | Solvent | % D-Isomer Formed | Reference |

|---|---|---|---|---|---|

| HBTU/HOBt | DIEA | 5 min | DMF | 33.0 | acs.orgnih.gov |

| HATU/HOAt | DIEA | 5 min | DMF | 29.2 | acs.orgnih.gov |

| BOP/HOBt | DIEA | 5 min | DMF | 23.5 | acs.orgnih.gov |

| HBTU/HOBt | DIEA | None | DMF | 5.1 | acs.orgnih.gov |

| HBTU/HOBt | Collidine (TMP) | None | DMF | 1.2 | acs.orgnih.gov |

| HBTU/HOBt | Collidine (TMP) | None | CH₂Cl₂-DMF (1:1) | 0.7 | acs.orgnih.gov |

| DIPCDI/HOBt | None | 5 min | CH₂Cl₂-DMF (1:1) | 0.4 | acs.orgnih.gov |

Beyond racemization, several other side reactions can occur during the incorporation of protected cysteine.

β-Elimination : C-terminal cysteine residues are particularly susceptible to base-catalyzed β-elimination of the protected thiol group, which generates a dehydroalanine intermediate. peptide.comiris-biotech.de This intermediate can subsequently react with piperidine (used for Fmoc group removal) to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass shift of +51 Da. peptide.com The use of the sterically bulky trityl protecting group on the thiol helps to minimize, but not completely prevent, this side reaction. peptide.comiris-biotech.de

Aspartimide Formation : If a protected cysteine residue is coupled to an aspartic acid derivative, the resulting Asp-Cys sequence can be prone to aspartimide formation, especially in the presence of bases. bachem.com

S-Alkylation : During the final cleavage of the peptide from certain resins like the Wang resin, reactive intermediates generated from the linker can cause S-alkylation of the cysteine side chain, even with acid-labile protecting groups like trityl. peptide.comresearchgate.net

Post-Deprotection Reactivity of the Thiol Group in this compound Derivatives

The trityl group protecting the thiol side chain is labile to strong acids, such as trifluoroacetic acid (TFA), which is commonly used in the final cleavage step of Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com The deprotection process liberates the highly reactive free sulfhydryl (-SH) moiety. bachem.com

The cleavage reaction is reversible due to the stability of the trityl cation. sigmaaldrich.com Therefore, the inclusion of scavengers is mandatory to ensure complete deprotection. bachem.com Silanes, such as triisopropylsilane (B1312306) (TIS), are highly effective as they reduce the trityl cation to the inert triphenylmethane, preventing re-attachment to the thiol or other nucleophilic side chains. bachem.compeptide.comsigmaaldrich.com

Once deprotected, the free thiol group enables a range of subsequent transformations:

Disulfide Bond Formation : The most common transformation is the oxidation of two thiol groups to form a disulfide bridge. This can occur intramolecularly to create cyclic peptides or intermolecularly to link two peptide chains. bachem.compeptide.com Air oxidation at a slightly basic pH (7.5-8) in dilute solution is a common method to favor intramolecular cyclization. bachem.com Alternatively, reagents like iodine can be used for simultaneous deprotection and oxidation. sigmaaldrich.compeptide.com

Conjugation : The nucleophilic thiol group can be selectively targeted for conjugation to other molecules. A common strategy involves reaction with maleimide-functionalized carriers to produce peptide-protein conjugates. bachem.com

Metal Chelation : Peptides containing multiple free thiol groups can form stable complexes with metal ions like Zn(II), creating structures known as "zinc fingers". bachem.com

Stereochemical Integrity during Synthetic Transformations Involving this compound

Maintaining the stereochemical configuration of the α-carbon is one of the most significant challenges in peptide synthesis, particularly for cysteine. peptide.comrsc.org For a D-cysteine derivative, the primary concern is epimerization to the corresponding L-cysteine diastereomer.

The principles governing the racemization of L-cysteine apply directly to the epimerization of D-cysteine. The process is primarily base-catalyzed and can occur via two main mechanisms: the formation of a planar 5(4H)-oxazolone intermediate or direct abstraction of the α-proton by a base. peptide.combachem.comnih.gov Cysteine's susceptibility is heightened due to the electron-withdrawing nature of the protected sulfur atom, which increases the acidity of the α-proton.

Systematic studies have demonstrated that the S-trityl group is one of the more problematic protecting groups in this regard. bachem.com In a comparative study using uronium salt activation, Fmoc-Cys(Trt)-OH resulted in 8.0% racemization, whereas the diphenylmethyl (Dpm) protected analogue showed only 1.2%. researchgate.net Another study found that tetrahydropyranyl (Thp) protection led to significantly less racemization (0.74%) compared to the trityl group (3.3%) during DIPCDI/Oxyma coupling of C-terminal cysteine. sigmaaldrich.com These findings underscore the profound impact of the protecting group on stereochemical integrity.

Based on mechanistic understanding, several strategies have been developed to control and minimize epimerization during the incorporation of D-cysteine derivatives.

Optimization of Coupling Chemistry : The most reliable approach is to use coupling conditions that avoid strong bases. The combination of a carbodiimide (B86325) like DIC with an additive like HOBt or OxymaPure is highly recommended. bachem.combachem.comsigmaaldrich.com If phosphonium or aminium reagents are necessary, they should be used without a preactivation step and in the presence of a weak base like collidine. acs.orgnih.gov

C-Terminal Residue Strategies : The risk of epimerization is highest for the C-terminal residue, which is exposed to numerous base-mediated deprotection and coupling cycles. bachem.comacs.org Using highly acid-sensitive resins, such as 2-chlorotrityl chloride resin, allows the peptide to be cleaved under very mild acidic conditions that preserve the side-chain protecting groups. peptide.com Additionally, modifying the Fmoc removal cocktail, for instance by using 30% 4-methylpiperidine in a DMF solution containing 0.5 M OxymaPure, can buffer the basicity and reduce epimerization. acs.org

Additive-Based Control : The addition of copper(II) chloride (CuCl₂) to the coupling reaction has been reported as an effective method to suppress racemization, yielding as little as 0.1% of the undesired epimer. peptide.comnih.gov

Application of Trt D Cys Trt Oh.dea in Solid Phase Peptide Synthesis Spps Research

Strategic Incorporation of Trt-D-Cys(trt)-OH.DEA into Resin-Bound Peptides

The incorporation of cysteine residues into a peptide sequence requires careful strategic planning to avoid common side reactions. The use of Fmoc-D-Cys(Trt)-OH is a cornerstone for introducing D-cysteine, offering a balance of stability during synthesis and lability for final deprotection. sigmaaldrich.comissuu.com The bulky trityl group on the sulfur atom provides steric hindrance that minimizes side reactions at the thiol group during peptide chain elongation.

However, the incorporation of Cys(Trt) derivatives is not without challenges. Cysteine residues, particularly when located at the C-terminus, are susceptible to base-induced side reactions during the piperidine-mediated Fmoc deprotection step. These side reactions include racemization (epimerization from the L- to the D-form or vice versa) and the formation of β-piperidinylalanine. sigmaaldrich.comcsic.essigmaaldrich.com Studies have shown that the extent of these side reactions is sequence-dependent and can be exacerbated by prolonged exposure to the base. sigmaaldrich.comcsic.es

Another strategic consideration is the potential for oxidation of the cysteine thiol to cysteic acid, although the trityl protecting group offers significant mitigation against this. bachem.com Research has also focused on the synthesis of N-methylated cysteines, where S-Trt protected cysteine derivatives serve as crucial precursors for N-methylation in solution, creating building blocks that can be re-protected with Fmoc or other groups for subsequent use in SPPS. nih.gov

Compatibility Studies with Various SPPS Resins and Linkers for Cysteine Incorporation

The choice of solid support (resin) and linker is critical for a successful synthesis, especially for peptides containing C-terminal cysteine. Research has demonstrated that the type of resin significantly impacts the prevalence of side reactions.

Resin and Linker Compatibility for C-Terminal Cysteine:

| Resin Type | Linker Type | Compatibility/Observations | References |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl-based | Highly Recommended. Minimizes epimerization and β-piperidinylalanine formation for C-terminal Cys. Allows for cleavage under mild acidic conditions (e.g., 1-2% TFA) to yield fully protected peptide fragments. | sigmaaldrich.comcsic.essigmaaldrich.com |

| NovaSyn® TGT Resins | Trityl-based | Recommended. Similar performance to 2-CTC resin, reducing C-terminal cysteine-related side reactions. | sigmaaldrich.com |

| Wang Resin | p-Alkoxybenzyl alcohol | Problematic. Prone to significant epimerization and β-piperidinylalanine formation when the C-terminal residue is cysteine. | sigmaaldrich.comsigmaaldrich.com |

| Hyper-acid labile resins (e.g., 2-CTC, HMPB) | Various | Good. Compatible with S-Trt protection and allow for the synthesis of protected peptide fragments that can be used in further segment condensation strategies. | sigmaaldrich.comsigmaaldrich.com |

Studies consistently show that trityl-based resins, such as the 2-chlorotrityl (2-CTC) resin, are superior for synthesizing peptides with a C-terminal cysteine. sigmaaldrich.comcsic.es The high acid lability of the linker allows the peptide to be cleaved while keeping acid-labile side-chain protecting groups, like the S-trityl group, intact if desired. This is achieved using very dilute acid solutions (e.g., 1-5% TFA in DCM). csic.esresearchgate.net Conversely, Wang-type resins are strongly discouraged for C-terminal cysteine peptides due to the increased risk of side reactions under standard Fmoc-SPPS conditions. sigmaaldrich.comsigmaaldrich.com

The compatibility of the S-trityl group extends to various linkers designed for producing specific C-terminal modifications. For instance, its stability to mild base allows for its use with linkers that are cleaved by other mechanisms, such as safety-catch linkers that require an activation step before cleavage. mdpi.com

Optimization of Coupling Efficiency and Yield in SPPS Protocols Utilizing this compound

Optimizing the coupling step is crucial for achieving high purity and yield. For cysteine residues, the primary concern during coupling is racemization, which is the loss of chiral integrity at the α-carbon. This side reaction is highly dependent on the activation method, the base used, and the reaction temperature. nih.govscispace.com

Research has extensively studied the effect of different coupling reagents on the epimerization of Fmoc-Cys(Trt)-OH. The use of aminium/uronium or phosphonium (B103445) salt-based reagents (like HBTU, HATU, or PyBOP) in the presence of a tertiary base like diisopropylethylamine (DIPEA) can lead to significant racemization. bachem.comnih.gov

Effect of Coupling Reagents on Racemization of Fmoc-Cys(Trt)-OH:

| Coupling Reagent/Method | Base | Temperature | Racemization (% D-isomer) | References |

| DIC/Oxyma | N/A (or weak base like Collidine) | Room Temp. | Negligible to Low (0.34%) | nih.govluxembourg-bio.com |

| HBTU/DIEA | DIEA | Room Temp. | Moderate (1.38%) | luxembourg-bio.com |

| DIC/Oxyma | N/A | 50°C (Microwave) | Moderate (1.14%) | luxembourg-bio.com |

| HCTU/6-Cl-HOBt/DIEA | DIEA | 25°C | High (8.0%) | sigmaaldrich.com |

| HCTU/6-Cl-HOBt/DIEA | DIEA | 90°C | Very High (26.6%) | sigmaaldrich.com |

The data clearly indicates that coupling protocols using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are superior for suppressing racemization. sigmaaldrich.comnih.gov These conditions are acidic or neutral and avoid the strong bases that promote the abstraction of the α-proton.

Furthermore, high-efficiency SPPS methods, often employing microwave irradiation to accelerate deprotection and coupling steps, have been developed. While elevated temperatures can speed up reactions, they also increase the risk of epimerization. scispace.comluxembourg-bio.com Studies show that for Fmoc-Cys(Trt)-OH, the use of DIC/Oxyma activation, even at elevated temperatures, results in significantly less racemization compared to methods using hindered amines like DIEA. luxembourg-bio.com This makes in situ carbodiimide (B86325) activation uniquely suited for the rapid and efficient incorporation of cysteine residues. luxembourg-bio.com

Post-Synthetic Modifications and Cleavage Strategies Involving Cysteine Residues Derived from this compound

The final steps of the synthesis involve the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The acid-labile nature of the S-trityl group makes it ideal for strategies where the free thiol is required in the final peptide. sigmaaldrich.comrsc.org

Cleavage: The Trt group is efficiently removed by strong acid, typically in a cleavage cocktail containing 90-95% TFA. sigmaaldrich.comacs.org A critical component of this cocktail is a scavenger. Due to the high stability of the released trityl cation, it can readily reattach to the nucleophilic thiol group of cysteine or other sensitive residues like tryptophan. sigmaaldrich.combachem.com Scavengers irreversibly trap the trityl cation, preventing these side reactions.

Common Cleavage Cocktails for Trt-Deprotection:

| Cocktail Composition (v/v) | Scavengers | Purpose | References |

| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (B1312306) (TIS) | General purpose, highly effective at quenching trityl cations. | sigmaaldrich.comacs.orguci.edu |

| TFA / EDT / H₂O (95:2.5:2.5) | Ethanedithiol (EDT) | Good scavenger that also helps maintain the cysteine in its reduced state. | sigmaaldrich.com |

| TFA / TIS / H₂O / Thioanisole / DMS / DTT | TIS, Thioanisole, DMS, DTT | Optimized cocktail to reduce S-t-butylation side products, especially in peptides containing multiple tBu-protected residues. | acs.org |

The choice and concentration of scavengers must be carefully considered, as they can sometimes have unintended effects. For example, silanes like TIS should be used with caution in tryptophan-containing peptides as they can cause reduction of the indole (B1671886) ring. sigmaaldrich.com

Post-Synthetic Modifications: The free thiol group of cysteine, exposed after Trt deprotection, is a versatile handle for a wide range of modifications.

Disulfide Bond Formation: The most common modification is oxidation to form intramolecular (cyclic) or intermolecular (dimeric) disulfide bridges. This is typically achieved post-cleavage in dilute, slightly basic aqueous solutions by air oxidation or using mild oxidizing agents like potassium ferricyanide(III). bachem.com For regioselective formation of multiple disulfide bridges, orthogonal protecting groups (e.g., Acm, Mmt) are used in combination with Trt during the synthesis. sigmaaldrich.compeptide.com

Alkylation: The nucleophilic thiol can be selectively alkylated to introduce various functionalities, such as fluorescent probes, biotin (B1667282) tags, or linkers for drug conjugation.

Native Chemical Ligation (NCL): Peptides with an N-terminal cysteine are essential for NCL, a powerful technique for ligating two unprotected peptide segments to synthesize large proteins. rsc.org SPPS using Fmoc-Cys(Trt)-OH is a standard method for preparing these crucial N-terminal cysteine peptide fragments.

Advanced Analytical Methodologies for Research on Trt D Cys Trt Oh.dea and Its Synthetic Derivatives

Spectroscopic Characterization Techniques for Confirming Structure and Purity in Academic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Trt-D-Cys(trt)-OH.DEA, both ¹H and ¹³C NMR are crucial for confirming the successful installation of the trityl groups and for assessing the stereochemical purity of the D-cysteine backbone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the trityl groups, the D-cysteine moiety, and the diethanolamine (DEA) counter-ion. The aromatic protons of the two trityl groups would appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The methine proton (α-proton) of the D-cysteine backbone would resonate as a distinct signal, and its chemical shift and coupling to the adjacent methylene protons (β-protons) can provide insights into the conformation and stereochemistry. The methylene protons of the diethanolamine would likely appear as multiplets. The absence of a signal corresponding to the free thiol proton would confirm the S-tritylation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The numerous aromatic carbons of the trityl groups would dominate the downfield region of the spectrum. Key signals would include those for the quaternary carbons of the trityl groups, the carbonyl carbon of the carboxylic acid, and the α- and β-carbons of the D-cysteine residue.

Stereochemical Purity and Regioselectivity: NMR spectroscopy is particularly valuable for confirming the stereochemical integrity of the D-cysteine starting material. Chiral derivatizing agents or chiral solvating agents can be employed to distinguish between D- and L-enantiomers, which would present as separate signals in the NMR spectrum. This allows for the quantification of enantiomeric excess. Furthermore, NMR can confirm the regioselectivity of the tritylation, ensuring that the trityl groups are attached to the thiol and amino groups as intended. The distinct chemical environments of the N-trityl and S-trityl groups lead to unique NMR signals, confirming the desired regiochemistry.

Table 1: Expected ¹H NMR Chemical Shifts for Trt-D-Cys(trt)-OH Moiety Data inferred from related compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Trityl Aromatic Protons | 7.0 - 7.5 | Multiplet |

| D-Cysteine α-CH | ~3.5 - 4.0 | Doublet of Doublets |

| D-Cysteine β-CH₂ | ~2.5 - 3.0 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts for Trt-D-Cys(trt)-OH Moiety Data inferred from related compounds.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxyl Carbonyl | ~170 - 175 |

| Trityl Aromatic Carbons | ~125 - 145 |

| Trityl Quaternary Carbon | ~70 - 75 |

| D-Cysteine α-C | ~55 - 60 |

| D-Cysteine β-C | ~30 - 35 |

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS provides unequivocal confirmation of the compound's identity.

Molecular Weight Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm) mdpi.com. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The expected molecular ion for the free acid, Trt-D-Cys(trt)-OH, would be observed, and its measured mass would be compared to the calculated theoretical mass.

Fragmentation Analysis: In addition to providing the molecular weight of the intact molecule, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. For Trt-D-Cys(trt)-OH, characteristic fragmentation would involve the loss of the trityl groups, which are known to form stable carbocations nih.gov. The observation of a prominent peak corresponding to the trityl cation (m/z 243) would be strong evidence for the presence of these protecting groups. Other expected fragments would arise from the cleavage of the cysteine backbone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a fingerprint of the molecule's functional group composition. For this compound, the IR spectrum would be expected to show:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ from the secondary amine and the diethanolamine.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) would further confirm the protection of the thiol group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation of the phenyl rings in the trityl groups would result in strong UV absorbance. The spectrum would likely show characteristic absorption maxima in the UV region, which can be useful for quantitative analysis.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the components of a mixture, allowing for both the assessment of purity and the isolation of the desired compound from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds.

Analytical HPLC: Analytical HPLC is used to determine the purity of a sample. A small amount of the sample is injected onto a column containing a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample separate based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC methods can also be developed to confirm the enantiomeric purity of the D-cysteine derivative researchgate.netnih.govresearchgate.net.

Preparative HPLC: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of a compound nih.govnih.gov. This technique is invaluable for purifying the final product to a high degree, removing any closely related impurities that may be difficult to remove by other methods such as crystallization.

While this compound itself is not volatile and therefore not directly amenable to GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool for detecting volatile impurities and byproducts that may be present in the sample.

Detection of Volatile Impurities: The synthesis of this compound may involve the use of various organic solvents. Residual amounts of these solvents can remain in the final product and are considered impurities. Headspace GC-MS is a highly sensitive technique for identifying and quantifying these residual solvents shimadzu.euthermofisher.comnih.govresearchgate.netscilit.comformulationbio.com.

Detection of Volatile Byproducts: Certain side reactions during the synthesis could potentially generate volatile byproducts. GC-MS can be used to detect these byproducts, providing valuable information for optimizing the reaction conditions to minimize their formation. Although the primary compound requires derivatization for GC-MS analysis, this technique is more suited for analyzing impurities that are already volatile sigmaaldrich.comnih.govnih.gov.

Chiral Analytical Techniques for Enantiomeric Purity Determination in Synthetic Studies

Chiral HPLC and GC for D-Cysteine Purity Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating and quantifying enantiomers. researchgate.net These techniques rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is typically part of the stationary phase. sigmaaldrich.com

Chiral HPLC is a widely used technique for the analysis of amino acid enantiomers and their derivatives due to its high efficiency and reliability. chiraltech.com The development of various chiral stationary phases (CSPs) has enabled the direct separation of enantiomers without the need for derivatization in many cases. mdpi.com For cysteine derivatives, zwitterionic CSPs have proven effective. researchgate.netnih.gov For instance, the enantiomers of the closely related compound N-Fmoc-S-trityl-cysteine (Fmoc-Cys(Trt)-OH) have been successfully resolved using different chiral columns, providing a reliable method for determining enantiomeric purity. hplc.eu The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chiraltech.com

Below is a table summarizing published HPLC conditions for the enantiomeric separation of Fmoc-Cys(Trt)-OH, a compound structurally similar to the core of Trt-D-Cys(trt)-OH.

Table 1: Chiral HPLC Separation Parameters for Fmoc-Cys(Trt)-OH Enantiomers

| Chiral Stationary Phase | Mobile Phase | k1 (Retention Factor) | α (Separation Factor) | Rs (Resolution) | Elution Order |

|---|---|---|---|---|---|

| CHIRALPAK ZWIX(+) | H₂O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FA | 0.59 | 1.49 | 2.36 | D < L |

| CHIRALPAK ZWIX(-) | H₂O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FA | 0.41 | 1.63 | 2.29 | D < L |

| CHIRALPAK QN-AX | MeOH/MeCN (75/25 v/v) containing 30 mM DEA and 60 mM FA | 6.77 | 1.14 | 2.68 | D < L |

| CHIRALPAK QD-AX | MeOH/MeCN (75/25 v/v) containing 30 mM DEA and 60 mM FA | 4.26 | 1.33 | 5.26 | D < L |

Data sourced from Chiral Technologies Amino Acid Database. hplc.eu

Chiral Gas Chromatography (GC) is another established method for the enantiomeric analysis of amino acids. researchgate.net This technique often requires the derivatization of the amino acids to increase their volatility and thermal stability. cat-online.com Capillary columns with chiral stationary phases, such as those based on derivatized cyclodextrins, are commonly used to achieve separation of the enantiomers. gcms.cz While effective for many amino acids, the reliable determination of enantiomeric purity for cysteine can be less accurate with GC methods compared to HPLC, with some studies noting a higher standard deviation for this particular amino acid. cat-online.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Spectroscopic techniques that utilize polarized light are indispensable for assigning and confirming the absolute configuration of chiral molecules like this compound.

Optical Rotation , measured using a polarimeter, is a fundamental chiroptical property. Chiral compounds rotate the plane of plane-polarized light, and the direction and magnitude of this rotation are characteristic of the molecule's stereochemistry. The specific rotation [α] is a standardized value used for comparison. A classic method for assigning the configuration of α-amino-acids is the Lutz-Jirgensons Rule, which observes the shift in molecular rotation upon acidification of the sample. rsc.org Generally, L-amino acids exhibit a positive shift (a more positive or less negative rotation) when the pH is lowered, providing a basis for stereochemical correlation. rsc.org

Circular Dichroism (CD) Spectroscopy is a more sophisticated and sensitive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. The characteristic peaks in a CD spectrum are known as Cotton effects, which can be positive or negative depending on the molecule's stereochemistry and the electronic transition being observed. rsc.org

For amino acids and their derivatives, the CD signal associated with the n→π* electronic transition of the carboxyl group chromophore, typically observed around 210 nm, is frequently used for stereochemical assignment. rsc.org Research on cysteine and its derivatives has shown that the absolute configuration can be determined by the sign of the observed Cotton effects. For example, studies using chiroptical sensing probes have demonstrated that D-cysteine consistently produces positive Cotton effects in specific wavelength regions, while its enantiomer, L-cysteine, produces mirror-image spectra with negative Cotton effects. sci-hub.ru This distinct spectroscopic response allows for unambiguous stereochemical assignment. sci-hub.runih.gov

Table 2: General Chiroptical Properties for D-Cysteine Derivatives

| Technique | Property | Expected Observation for D-Enantiomer |

|---|---|---|

| Optical Rotation | Sign of Rotation | Specific to the derivative and conditions |

| Lutz-Jirgensons Rule | Negative shift in rotation upon acidification (opposite of L-amino acids) | |

| Circular Dichroism (CD) | Cotton Effect Sign | Positive Cotton effects at characteristic wavelengths sci-hub.ru |

This table represents generalized expectations based on the behavior of D-amino acids and specific findings for D-cysteine. rsc.orgsci-hub.ru

Emerging Research Directions and Future Prospects for Trt D Cys Trt Oh.dea in Chemical Synthesis

Novel Applications in the Synthesis of Peptide Mimetics and Constrained Peptides

The synthesis of peptide mimetics and constrained peptides is a burgeoning field in medicinal chemistry, aimed at developing therapeutic agents with improved stability, bioavailability, and target specificity compared to their linear peptide counterparts. The use of D-amino acids, such as that in Trt-D-Cys(trt)-OH.DEA, is a key strategy in this endeavor, as it introduces non-natural stereochemistry that can enhance resistance to enzymatic degradation. nbinno.com

The trityl (Trt) protecting group on the cysteine thiol is particularly valuable for preventing unwanted side reactions, such as oxidation and disulfide bond formation, during peptide synthesis. nbinno.com This robust protection allows for the controlled and sequential formation of disulfide bridges, a critical step in the synthesis of many biologically active constrained peptides. Research has demonstrated the utility of trityl-protected cysteine in the solid-phase synthesis of cysteine-rich peptide libraries and in on-resin cyclization strategies to create macrocyclic structures. nih.govresearchgate.netresearchgate.net

Future research is expected to further leverage this compound in the design and synthesis of novel peptide mimetics. The D-configuration of the cysteine residue can be exploited to induce specific secondary structures and to probe interactions with biological targets that are not possible with natural L-amino acids. The ability to create conformationally constrained cyclic peptides with defined stereochemistry opens up new avenues for the development of potent and selective inhibitors of protein-protein interactions, which are implicated in a wide range of diseases. researchgate.net

| Protecting Group | Cleavage Conditions | Key Features |

|---|---|---|

| Trityl (Trt) | Acid-labile (e.g., TFA) | Bulky, prevents side reactions, suitable for on-resin cyclization. bachem.compeptide.com |

| Acetamidomethyl (Acm) | Requires specific reagents (e.g., iodine, mercury(II) acetate) | Orthogonal to many other protecting groups, allowing for selective deprotection. bachem.com |

| tert-Butyl (tBu) | Strong acid (e.g., HF) | Stable under conditions used for Fmoc-SPPS. peptide.com |

| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA) | More acid-labile than Trt, enabling selective deprotection. bachem.com |

Development of Sustainable and Greener Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. A key focus is the reduction of waste, the use of less hazardous solvents, and the development of more atom-economical processes. rsc.org The synthesis of protected amino acids, such as this compound, traditionally involves the use of protecting groups that contribute to a lower atom economy and often require harsh deprotection conditions and the use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgresearchgate.net

For this compound, future research in this area could involve the development of catalytic methods for the introduction of the trityl groups, replacing stoichiometric reagents and reducing waste. Additionally, exploring enzymatic or biocatalytic methods for either the protection or deprotection steps could offer a more environmentally benign alternative to traditional chemical methods. Recent work on the synthesis of novel trityl-type protecting groups has highlighted the potential for developing reagents that are more efficient and generate less waste. acgpubs.org

Computational Chemistry Approaches to Elucidate Reactivity and Selectivity in Trityl Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical entities. In the context of trityl chemistry, computational approaches can provide valuable insights into the factors governing the stability of the trityl cation, which is a key intermediate in both the protection and deprotection steps. total-synthesis.com

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving the trityl group, helping to elucidate the origins of selectivity. For example, computational studies can be used to understand the preference for the protection of primary hydroxyl groups by the bulky trityl group. Such studies can also aid in the design of new trityl-based protecting groups with tailored electronic and steric properties, leading to enhanced reactivity and selectivity.

Future research in this area will likely involve the use of more advanced computational methods, such as molecular dynamics simulations, to study the conformational behavior of trityl-protected peptides and to understand how the protecting group influences the folding and aggregation of peptide chains. nih.govresearchgate.net This knowledge will be crucial for the rational design of complex peptide architectures with desired biological activities.

Integration into Automated Chemical Synthesis Platforms and High-Throughput Methodologies

The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated solid-phase peptide synthesis (SPPS) platforms. nih.govamericanpeptidesociety.orgformulationbio.com These automated systems enable the rapid and reproducible synthesis of peptides, significantly accelerating the research and development process. americanpeptidesociety.org this compound is well-suited for use in automated SPPS, particularly in the context of Fmoc/t-Bu chemistry, which is the most commonly used strategy in automated synthesizers. nih.govresearchgate.net

The trityl protecting group's stability to the basic conditions used for Fmoc removal, coupled with its lability under acidic cleavage conditions, makes it a robust choice for automated synthesis protocols. bachem.com High-throughput synthesis and screening of cyclic peptide libraries have been successfully demonstrated, showcasing the potential for discovering novel bioactive compounds. nih.govacs.orgnih.govbmglabtech.com

The future integration of this compound into advanced automated synthesis platforms will likely involve the development of optimized protocols for its incorporation into complex peptide sequences. This may include the use of microwave-assisted SPPS to accelerate coupling and deprotection steps, further enhancing the speed and efficiency of peptide synthesis. nih.gov The ability to rapidly generate large and diverse libraries of peptides containing D-cysteine will be a significant advantage in the search for new therapeutic leads.